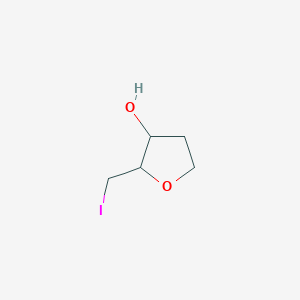
2-(Iodomethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with iodine in the presence of a suitable catalyst. For example, the reaction of 4-pentenoic acid with iodine in acetonitrile can yield 5-(iodomethyl)oxolan-2-one . This intermediate can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)oxolan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxolane with a carbonyl group.
Scientific Research Applications
2-(Iodomethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)oxolan-3-ol involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-(Iodomethyl)oxolan-2-one: This compound is structurally similar and can be used as an intermediate in the synthesis of 2-(Iodomethyl)oxolan-3-ol.
3-(Iodomethyl)tetrahydrofuran: Another related compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxolane ring. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C5H9IO2 |
|---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
2-(iodomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4(7)1-2-8-5/h4-5,7H,1-3H2 |
InChI Key |
GIXMYWJYWKXZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















